![molecular formula C7H14N2OS B14718786 Piperidine, 1-[(methylamino)thioxomethoxy]- CAS No. 21094-45-1](/img/structure/B14718786.png)
Piperidine, 1-[(methylamino)thioxomethoxy]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Piperidine, 1-[(methylamino)thioxomethoxy]- is an organic compound that belongs to the class of piperidine derivatives Piperidine itself is a six-membered heterocyclic amine with the molecular formula (CH₂)₅NH The compound features a piperidine ring substituted with a methylamino group and a thioxomethoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of piperidine derivatives often involves the use of cyclic iminium salts as versatile intermediatesFor the synthesis of 1-[(methylamino)thioxomethoxy]piperidine, a common approach involves the reaction of piperidine with methylamine and a thioxomethoxy reagent under controlled conditions .
Industrial Production Methods
Industrial production of piperidine derivatives typically involves hydrogenation of pyridine over a molybdenum disulfide catalyst. This method is efficient and scalable, making it suitable for large-scale production. Additionally, modified Birch reduction using sodium in ethanol can also be employed to reduce pyridine to piperidine .
Analyse Chemischer Reaktionen
Types of Reactions
Piperidine, 1-[(methylamino)thioxomethoxy]- undergoes various types of chemical reactions, including:
Reduction: Reduction reactions typically involve the addition of hydrogen atoms, resulting in the conversion of double bonds to single bonds.
Substitution: Substitution reactions involve the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce fully saturated piperidine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of piperidine-based compounds .
Wissenschaftliche Forschungsanwendungen
Piperidine derivatives, including 1-[(methylamino)thioxomethoxy]piperidine, have numerous applications in scientific research:
Chemistry: These compounds are used as building blocks in the synthesis of complex organic molecules.
Biology: Piperidine derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Many piperidine-based compounds are explored as potential drug candidates for various diseases, including neurological disorders and infections.
Wirkmechanismus
The mechanism of action of piperidine, 1-[(methylamino)thioxomethoxy]- involves its interaction with specific molecular targets and pathways. For instance, piperidine derivatives are known to modulate signaling pathways such as NF-κB and PI3K/Akt, which are involved in cancer progression. These compounds can induce apoptosis in cancer cells through caspase-dependent pathways . Additionally, piperidine derivatives may interact with neurotransmitter receptors, influencing neurological functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyridine: A six-membered ring with one nitrogen atom, similar to piperidine but with an aromatic structure.
Pyrrolidine: A five-membered ring with one nitrogen atom, structurally related to piperidine but with a smaller ring size.
Piperazine: A six-membered ring with two nitrogen atoms, often used in pharmaceuticals.
Uniqueness
Piperidine, 1-[(methylamino)thioxomethoxy]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methylamino and thioxomethoxy groups allows for unique interactions with molecular targets, making it a valuable compound for research and development .
Eigenschaften
CAS-Nummer |
21094-45-1 |
|---|---|
Molekularformel |
C7H14N2OS |
Molekulargewicht |
174.27 g/mol |
IUPAC-Name |
O-piperidin-1-yl N-methylcarbamothioate |
InChI |
InChI=1S/C7H14N2OS/c1-8-7(11)10-9-5-3-2-4-6-9/h2-6H2,1H3,(H,8,11) |
InChI-Schlüssel |
NZFRYIJIFINMLX-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(=S)ON1CCCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


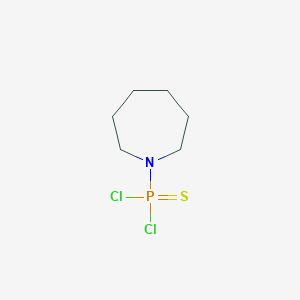

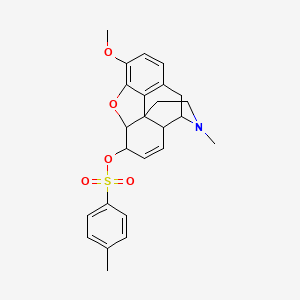
![4a,6a,9a-Trimethyl-7-(6-methylheptan-2-yl)tetradecahydroindeno[5,4-f]chromen-2(3h)-one](/img/structure/B14718711.png)


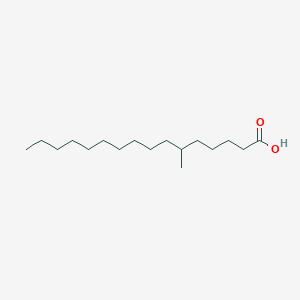
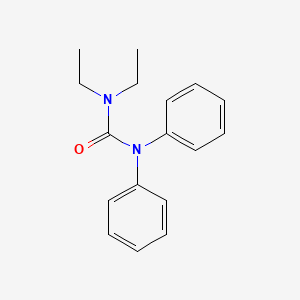
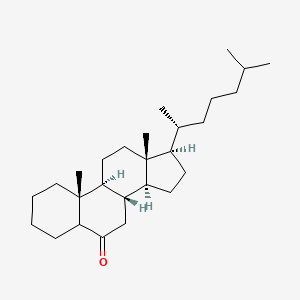
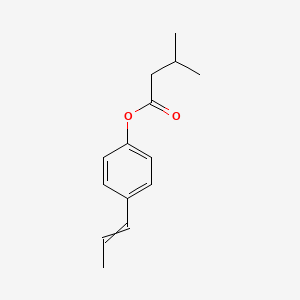
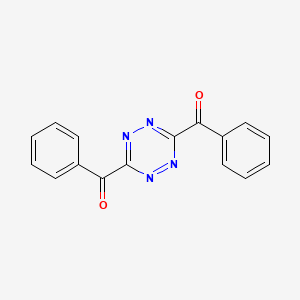
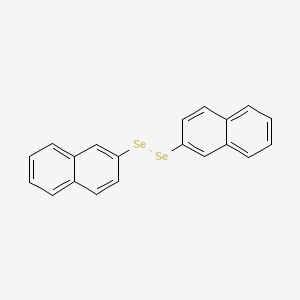
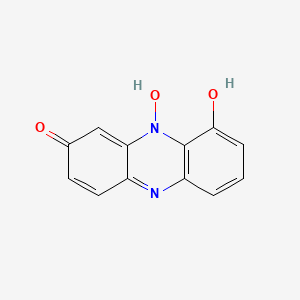
![5-[(4-Chlorophenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B14718762.png)
